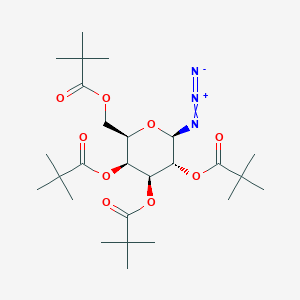![molecular formula C12H10N2 B3211174 6-Methyl-9H-pyrido[2,3-b]indole CAS No. 108349-67-3](/img/structure/B3211174.png)
6-Methyl-9H-pyrido[2,3-b]indole
Vue d'ensemble
Description
6-Methyl-9H-pyrido[2,3-b]indole is a heterocyclic aromatic amine that belongs to the class of indole derivatives. This compound is known for its mutagenic and carcinogenic properties, which have been extensively studied in the context of its formation during the cooking of protein-rich foods . The structure of this compound consists of a pyridine ring fused to an indole moiety, with a methyl group attached at the sixth position.
Méthodes De Préparation
The synthesis of 6-Methyl-9H-pyrido[2,3-b]indole can be achieved through various methods. One common synthetic route involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . Another method involves the cyclization of appropriate precursors using p-toluenesulfonic acid in toluene, yielding the desired indole product . Industrial production methods often employ these synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-Methyl-9H-pyrido[2,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which are often studied for their biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological properties.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cyclization: Cyclization reactions can lead to the formation of more complex indole derivatives.
Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted indole compounds.
Applications De Recherche Scientifique
6-Methyl-9H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines and their reactions.
Medicine: Studies investigate its potential role in cancer development and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 6-Methyl-9H-pyrido[2,3-b]indole involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutagenic and carcinogenic effects . The molecular targets include DNA bases, particularly guanine, where adduct formation can lead to mutations and cancer development.
Comparaison Avec Des Composés Similaires
6-Methyl-9H-pyrido[2,3-b]indole is similar to other heterocyclic aromatic amines such as 2-amino-3-methyl-9H-pyrido[2,3-b]indole and 2-amino-9H-pyrido[2,3-b]indole . These compounds share similar structures and biological activities but differ in their specific substituents and positions. The uniqueness of this compound lies in its specific methyl substitution, which influences its reactivity and biological effects.
Similar Compounds
- 2-Amino-3-methyl-9H-pyrido[2,3-b]indole
- 2-Amino-9H-pyrido[2,3-b]indole
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
- Harmine
Propriétés
IUPAC Name |
6-methyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-4-5-11-10(7-8)9-3-2-6-13-12(9)14-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSKOXEKNZSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3211092.png)



![4-[(Pyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3211130.png)
![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)




![Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-](/img/structure/B3211190.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3211194.png)


